molecular formula C4H7BrF2 B13581143 3-Bromo-1,1-difluorobutane CAS No. 1784544-24-6

3-Bromo-1,1-difluorobutane

Cat. No.: B13581143
CAS No.: 1784544-24-6
M. Wt: 173.00 g/mol
InChI Key: YZBHUWLCZQNWKB-UHFFFAOYSA-N
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Description

3-Bromo-1,1-difluorobutane is an organic compound with the molecular formula C4H7BrF2 It belongs to the class of halogenated alkanes, specifically containing bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,1-difluorobutane can be achieved through several methods. One common approach involves the halogenation of butane derivatives. For instance, starting with 1,1-difluorobutane, bromination can be carried out using bromine (Br2) in the presence of a radical initiator such as N-bromosuccinimide (NBS) under light or heat conditions . This reaction typically proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the butane derivative, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1-difluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 1,1-difluorobutene.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of alcohols, amines, or other substituted derivatives.

    Elimination: Formation of alkenes such as 1,1-difluorobutene.

    Oxidation: Formation of carbonyl compounds like aldehydes or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

3-Bromo-1,1-difluorobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. It can be used to modify biomolecules for research purposes.

    Medicine: Potential applications in drug discovery and development. It may be used to synthesize novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-difluorobutane depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a halogen atom, resulting in the formation of a double bond.

At the molecular level, the presence of bromine and fluorine atoms influences the reactivity and stability of the compound. The electronegativity of fluorine atoms can stabilize negative charges, making the compound more reactive towards nucleophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-1,1-difluoroethane: Similar in structure but with a shorter carbon chain.

    3-Bromo-1,1-dichlorobutane: Contains chlorine atoms instead of fluorine.

    1-Bromo-3,3,3-trifluoropropane: Contains three fluorine atoms on the same carbon.

Uniqueness

3-Bromo-1,1-difluorobutane is unique due to the presence of both bromine and fluorine atoms on the same carbon chain. This combination imparts distinct reactivity and stability to the compound, making it valuable in various chemical transformations and applications. The specific arrangement of halogen atoms also influences its physical properties, such as boiling point and solubility, compared to similar compounds.

Properties

CAS No.

1784544-24-6

Molecular Formula

C4H7BrF2

Molecular Weight

173.00 g/mol

IUPAC Name

3-bromo-1,1-difluorobutane

InChI

InChI=1S/C4H7BrF2/c1-3(5)2-4(6)7/h3-4H,2H2,1H3

InChI Key

YZBHUWLCZQNWKB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(F)F)Br

Origin of Product

United States

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